molecular formula C20H24N2O B2605126 1-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethanol CAS No. 638140-61-1

1-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethanol

Cat. No.: B2605126
CAS No.: 638140-61-1
M. Wt: 308.425
InChI Key: CIKMCBIZTJBKHQ-UHFFFAOYSA-N
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Description

The compound “1-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethanol” is a benzimidazole derivative. It has a molecular formula of C20H24N2O . The average mass is 308.417 Da and the mono-isotopic mass is 308.188873 Da .


Synthesis Analysis

The synthesis of benzimidazole derivatives, including “this compound”, usually involves two steps. First, the construction of the desired benzene ring containing 1-2 diamino groups, followed by the ring closure of the compound (o-phenylenediamine) to construct the imidazole ring . In many cases, this ring closure is the final step in the synthesis of the desired benzimidazoles .

Scientific Research Applications

Green Chemistry

A novel synthesis approach highlights the importance of environmentally benign methods in organic chemistry. The use of recyclable hypervalent iodine(III) reagent for efficient alcohol oxidation is an example of sustainable chemistry practices. This method allows for the oxidation of various alcohols to their corresponding carbonyl compounds in high yields, demonstrating the compound's potential in green chemistry applications (Xiao‐Qiang Li & Chi Zhang, 2009).

Organic Synthesis

The compound finds application in the synthesis of fused imidazoles, showcasing its versatility in creating heteroaromatic rings. This includes novel pathways to synthesize imidazo[1,2-b][1,2,4]triazole and imidazo[5,1-f]-[1,2,4]triazine derivatives, underlining its role in expanding the toolkit for organic synthesis (P. Molina, A. Lorenzo, & E. Aller, 1989).

Materials Science

Significant in materials science, the compound contributes to the development of potential organic non-linear optical (NLO) materials. The synthesis and characterization of benzimidazole derivatives reveal their promising applications in NLO devices due to their significant molecular hyperpolarizabilities and fine microscopic NLO behavior (I. Manikandan, M. Perumal, & K. Jayamoorthy, 2019).

Catalysis

In catalysis, complexes derived from benzimidazole ligands are synthesized for selective dehydrogenative amidation and amination, providing a versatile tool for the coupling of simple alcohols with amines. This showcases the compound's utility in catalysis, offering pathways to synthesize a range of amides and secondary and tertiary amines (Xiao-Wei Xie & H. Huynh, 2015).

Chemistry of Heterocycles

The compound is also instrumental in the chemistry of heterocycles, serving as a building block for the synthesis of novel heterocyclic compounds. This includes the preparation of benzimidazole, benzoxazole, and benzothiazole derivatives, highlighting its role in the synthesis of molecules with potential antimicrobial activity (Vikas Padalkar, Vinod D. Gupta, & K. Phatangare, 2014).

Future Directions

Benzimidazole derivatives, including “1-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]ethanol”, have been highlighted for their diverse pharmacological activities . This suggests that future research could focus on exploring these activities further and developing potential therapeutic applications.

Properties

IUPAC Name

1-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O/c1-12-10-13(2)15(4)17(14(12)3)11-22-19-9-7-6-8-18(19)21-20(22)16(5)23/h6-10,16,23H,11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKMCBIZTJBKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2C(C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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